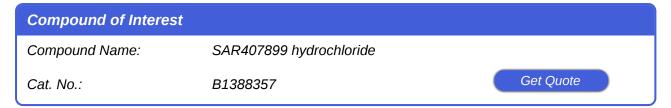


SAR407899 Hydrochloride: Application Notes and Protocols for In Vivo Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 hydrochloride is a potent and selective inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular functions, including smooth muscle contraction, cell adhesion, motility, and proliferation.[1][2] As a downstream effector of the small GTPase RhoA, ROCK is implicated in the pathophysiology of several cardiovascular diseases, making it a compelling therapeutic target.[1][2] SAR407899 acts as an ATP-competitive inhibitor of ROCK, with greater potency than older generation inhibitors like fasudil and Y-27632.[1][2] This document provides detailed application notes and protocols for the in vivo use of **SAR407899 hydrochloride**, aimed at facilitating reproducible and effective preclinical research.

Data Presentation In Vivo Efficacy of SAR407899 Hydrochloride



Animal Model	Therapeutic Area	Route of Administrat ion	Dose Range	Key Findings	Reference
Spontaneousl y Hypertensive Rats (SHR)	Hypertension	Oral (P.O.)	3 - 30 mg/kg	Dose- dependent reduction in blood pressure.[1]	Löhn M, et al. Hypertension. 2009.
Stroke-Prone SHR (SHR- SP)	Hypertension	Oral (P.O.)	Not Specified	Significant reduction in blood pressure.	Löhn M, et al. Hypertension. 2009.
Nω-Nitro-L- arginine methyl ester (L-NAME)- treated rats	Hypertension	Oral (P.O.)	3 and 10 mg/kg (chronic)	Dose- dependent reduction in blood pressure and end-organ damage.[3]	Ruetten H, et al. World J Hypertens. 2015.
Deoxycortico sterone acetate (DOCA)-salt treated rats	Hypertension	Oral (P.O.)	3 and 10 mg/kg (chronic)	Dose- dependent reduction in blood pressure and end-organ damage.[3]	Ruetten H, et al. World J Hypertens. 2015.
Hypertensive dTg hRen- hAgt mice	Hypertension	Oral (P.O.)	3 - 30 mg/kg	Dose- dependent reduction in blood pressure.	Löhn M, et al. Hypertension. 2009.
Diabetic Rabbits	Erectile Dysfunction	Oral (P.O.)	3 - 10 mg/kg	Dose- dependent increase in	Gurgui M, et al. J Sex Med. 2012.

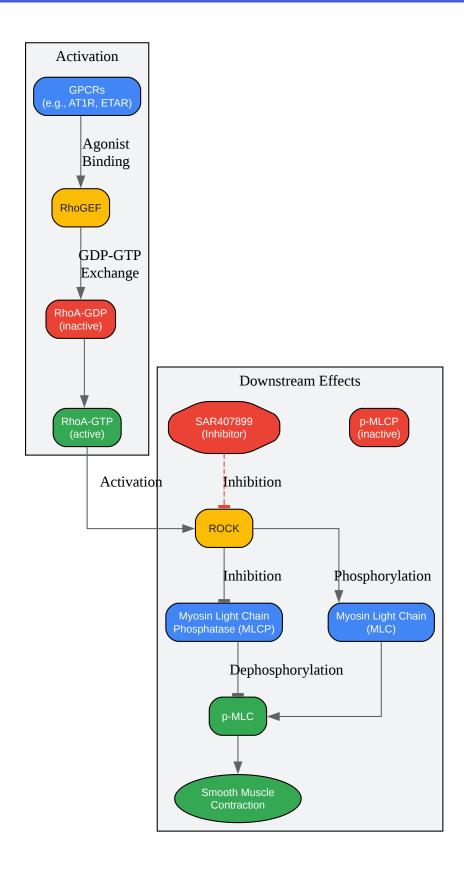


				penile length. [4]	
Healthy Rabbits	Erectile Dysfunction	Intravenous (i.v.)	0.3 - 10 mg/kg	Dose- dependent increase in penile length. [4]	Gurgui M, et al. J Sex Med. 2012.

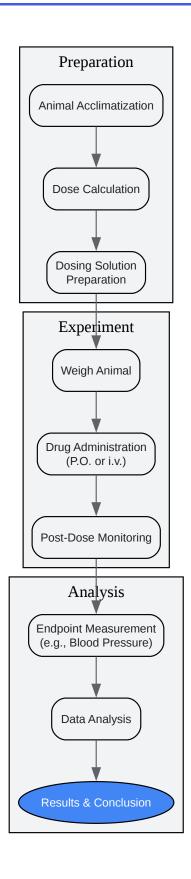
Signaling Pathway

The primary mechanism of action of SAR407899 is the inhibition of the RhoA/ROCK signaling pathway. This pathway is a critical regulator of smooth muscle contraction and other cellular processes.









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